Biochemical Potency: Dual SYK/FLT3 Inhibition at Sub-5 nM IC50 vs. Single-Target SYK Inhibitors
TAK-659 achieves equipotent inhibition of both SYK (IC50 3.2 nM) and FLT3 (IC50 4.6 nM) in cell-free enzymatic assays . In contrast, entospletinib inhibits SYK with an IC50 of 7.7 nM but is essentially inactive against FLT3, with cellular selectivity for SYK over FLT3 reported as 13- to >1000-fold . Fostamatinib (active metabolite R406) inhibits SYK with an IC50 of 41 nM—approximately 13-fold weaker than TAK-659—and shows 5-fold lower potency against FLT3 relative to SYK . Cerdulatinib inhibits SYK with an IC50 of 32 nM but its primary targets are JAK family kinases (JAK1 IC50 12 nM, JAK2 6 nM, JAK3 8 nM, Tyk2 0.5 nM) . TAK-659 is the only agent in this comparator set that provides sub-5 nM potency against both SYK and FLT3 simultaneously.
| Evidence Dimension | Biochemical inhibitory potency (IC50, nM) against SYK and FLT3 kinases |
|---|---|
| Target Compound Data | SYK IC50 = 3.2 nM; FLT3 IC50 = 4.6 nM |
| Comparator Or Baseline | Entospletinib: SYK IC50 = 7.7 nM, FLT3 minimal activity (>13-fold selectivity for SYK). Fostamatinib (R406): SYK IC50 = 41 nM, FLT3 = ~205 nM (5-fold weaker). Cerdulatinib: SYK IC50 = 32 nM, primary targets JAK1/2/3/Tyk2. |
| Quantified Difference | TAK-659 is 2.4-fold more potent against SYK than entospletinib, 12.8-fold more potent than fostamatinib, and 10-fold more potent than cerdulatinib. It is the only compound with sub-5 nM dual SYK/FLT3 activity. |
| Conditions | Cell-free enzymatic kinase inhibition assays (TR-FRET and radiometric formats as reported in primary literature). |
Why This Matters
Dual sub-5 nM potency against both SYK and FLT3 makes TAK-659 the only tool compound capable of simultaneously interrogating both kinase pathways at therapeutically relevant concentrations, eliminating the need for inhibitor combinations that introduce pharmacokinetic confounders.
